Cas no 56186-84-6 (2-methyl-1H-Pyrazolo[1,5-a]benzimidazole)

2-methyl-1H-Pyrazolo[1,5-a]benzimidazole structure
56186-84-6 structure
Product Name:2-methyl-1H-Pyrazolo[1,5-a]benzimidazole
CAS-nummer:56186-84-6
MF:C10H9N3
MW:171.198561429977
CID:1017668
PubChem ID:89733
Update Time:2025-04-20

2-methyl-1H-Pyrazolo[1,5-a]benzimidazole Chemische en fysische eigenschappen

Naam en identificatie

    • 2-methyl-1H-Pyrazolo[1,5-a]benzimidazole
    • 1H-Pyrazolo[1,5-a]benzimidazole,2-methyl-(9CI)
    • 2-methyl-1H-benzo[4,5]imidazo[1,2-b]pyrazole
    • 2-methyldipyrido[3,2-f:2',3'-h]quinoxaline
    • 2-methyldipyrido[3,2-f:2',3'-h]-quinoxaline
    • 2-methyldipyrido< 3,2-f:2',3'-h> quinoxaline
    • 2-methylpyrazino[2,3-f][1,10]-phenanthroline
    • 2-methylpyrazino[2,3-f]-1,10-phenanthroline
    • 2-methylpyrazolo(1,5-a)benzimidazole
    • 2-Methylpyrazolo< 1,5-a> benzimidazol
    • Pyrazino[2,3-f][1,10]phenanthroline, 2-methyl-
    • 2-Methyl-4H-pyrazolo(1,5-a)benzimidazole
    • AKOS024385412
    • SCHEMBL2564712
    • DB-261313
    • 1H-Pyrazolo[1,5-a]benzimidazole, 2-methyl-
    • 2-Methylpyrazolo[1,5-a]benzimidazole
    • NS00050925
    • IHDHUWAQXNEVPO-UHFFFAOYSA-N
    • 2-Methyl-4H-benzo[4,5]imidazo[1,2-b]pyrazole
    • 2-methyl-4h-pyrazolo[1,5-a]benzimidazole
    • EINECS 245-041-7
    • DTXSID70945171
    • 22501-82-2
    • ZOTKUMAGJQDASQ-UHFFFAOYSA-N
    • DB-279598
    • SCHEMBL8798438
    • 56186-84-6
    • Inchi: 1S/C10H9N3/c1-7-6-10-11-8-4-2-3-5-9(8)13(10)12-7/h2-6,12H,1H3
    • InChI-sleutel: IHDHUWAQXNEVPO-UHFFFAOYSA-N
    • LACHT: N12C(C=C(C)N1)=NC1C=CC=CC2=1

Berekende eigenschappen

  • Exacte massa: 171.079647300g/mol
  • Monoisotopische massa: 171.079647300g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 1
  • Zware atoomtelling: 13
  • Aantal draaibare bindingen: 0
  • Complexiteit: 206
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 2.5
  • Topologisch pooloppervlak: 33.1Ų
Aanbevolen leveranciers
Shanghai Jinhuan Chemical CO., LTD.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Shanghai Bent Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Zouping Mingyuan Import and Export Trading Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Zouping Mingyuan Import and Export Trading Co., Ltd
Zhejiang Brunova Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Zhejiang Brunova Technology Co., Ltd.
SHOCHEM(SHANGHAI) CO.,lTD
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
SHOCHEM(SHANGHAI) CO.,lTD